molecular formula C11H15F2NO B2917747 N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide CAS No. 2361639-54-3

N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide

Cat. No. B2917747
CAS RN: 2361639-54-3
M. Wt: 215.244
InChI Key: HJIRPHVLIKBZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research. This compound has been studied extensively for its potential use in various applications, including drug development, cancer treatment, and molecular biology research.

Mechanism of Action

The mechanism of action of N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide in lab experiments is its potent antitumor activity. This compound has been found to exhibit significant activity against a wide range of cancer cell lines. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide. One potential direction is the development of new analogs of this compound that exhibit even greater antitumor activity. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new cancer therapies. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with N-methyl-N-(p-tolylsulfonyl)prop-2-en-1-amine in the presence of a catalyst. The resulting product is then treated with a base to obtain this compound.

Scientific Research Applications

N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[(2,2-difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-2-9(15)14-7-8-10(11(8,12)13)5-3-4-6-10/h2,8H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIRPHVLIKBZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2(C1(F)F)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.